molecular formula C23H25FO5 B13842327 (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione

(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione

Cat. No.: B13842327
M. Wt: 400.4 g/mol
InChI Key: BJOXAEQUGXVKND-JMBAEHGISA-N
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Description

(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is a synthetic steroidal compound It is characterized by its complex structure, which includes an epoxy group, a fluoro substituent, and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Introduction of the Fluoro Group: This can be achieved through electrophilic fluorination using reagents such as Selectfluor.

    Epoxidation: The formation of the epoxy group is usually carried out using peracids like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of large-scale reactors, efficient purification techniques such as chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the steroidal backbone, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound.

Scientific Research Applications

(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical studies.

Mechanism of Action

The mechanism of action of (6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This can lead to anti-inflammatory and immunosuppressive effects, among others.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic steroid with potent anti-inflammatory effects.

    Betamethasone: Another synthetic steroid used for its anti-inflammatory and immunosuppressive properties.

    Fluocinolone acetonide: A corticosteroid used in dermatology.

Uniqueness

(6a,9b,11b)-21-(Acetyloxy)-9,11-epoxy-6-fluoro-pregna-1,4,16-triene-3,20-dione is unique due to its specific structural features, such as the epoxy group and the fluoro substituent, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H25FO5

Molecular Weight

400.4 g/mol

IUPAC Name

[2-[(1S,2S,8S,11S,15S,17S)-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6,13-trien-14-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H25FO5/c1-12(25)28-11-19(27)15-5-4-14-16-9-18(24)17-8-13(26)6-7-22(17,3)23(16)20(29-23)10-21(14,15)2/h5-8,14,16,18,20H,4,9-11H2,1-3H3/t14-,16?,18-,20-,21-,22-,23+/m0/s1

InChI Key

BJOXAEQUGXVKND-JMBAEHGISA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(C[C@H]3[C@@]4(C2C[C@@H](C5=CC(=O)C=C[C@@]54C)F)O3)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC3C4(C2CC(C5=CC(=O)C=CC54C)F)O3)C

Origin of Product

United States

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